Ramosetron-d3 Hydrochloride
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Overview
Description
Ramosetron-d3 Hydrochloride is a deuterated form of Ramosetron Hydrochloride, a selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic to prevent nausea and vomiting associated with chemotherapy and postoperative recovery. Additionally, it has shown efficacy in treating irritable bowel syndrome with diarrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ramosetron-d3 Hydrochloride involves the incorporation of deuterium atoms into the Ramosetron molecule. This can be achieved through various deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure the efficient incorporation of deuterium atoms. The final product is then purified through crystallization and other separation techniques to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ramosetron-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and catalysts are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups .
Scientific Research Applications
Ramosetron-d3 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects on chemical reactions.
Biology: Employed in biological studies to investigate the role of serotonin receptors in various physiological processes.
Medicine: Utilized in clinical research to develop new antiemetic therapies and treatments for irritable bowel syndrome.
Industry: Applied in the pharmaceutical industry for the development of deuterated drugs with improved pharmacokinetic properties .
Mechanism of Action
Ramosetron-d3 Hydrochloride exerts its effects by selectively antagonizing serotonin 5-HT3 receptors. This inhibition prevents the binding of serotonin, a neurotransmitter involved in the emetic response, thereby reducing nausea and vomiting. The compound also modulates gastrointestinal motility, making it effective in treating irritable bowel syndrome with diarrhea .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used as an antiemetic.
Granisetron: Similar to Ramosetron, used for preventing nausea and vomiting.
Palonosetron: A newer 5-HT3 antagonist with a longer half-life and higher potency.
Uniqueness
Ramosetron-d3 Hydrochloride is unique due to the incorporation of deuterium atoms, which can enhance the compound’s stability and metabolic profile. This deuteration can lead to improved pharmacokinetics, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]-[1-(trideuteriomethyl)indol-3-yl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXYTCLDXQRHJO-LUVKJXGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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